Ortho-Methanesulfonyl Substitution Confers Up to 10-Fold Tighter hCA I Inhibition Versus Para-Substituted Analog
Among benzothiazole-linked benzamide derivatives, the ortho-methanesulfonyl (2-SO₂Me) substitution on the benzamide ring produces consistently higher hCA I inhibitory potency than the para-substituted (4-SO₂Me) regioisomer. In a series of secondary sulfonamide derivatives sharing the same tetrahydrobenzothiazole scaffold, compounds with an ortho-oriented sulfonyl group exhibited Ki values in the low-nanomolar range (0.052–0.12 µM) against hCA I, whereas the 4-methylsulfonyl-substituted analog showed a Ki approximately 8- to 10-fold higher (~0.4–0.9 µM range) [1]. The target compound, featuring the 2-methanesulfonyl orientation, is structurally positioned in this higher-potency cluster [1].
| Evidence Dimension | Carbonic anhydrase I (hCA I) inhibition potency (Ki) |
|---|---|
| Target Compound Data | Predicted to fall in the 0.05–0.15 µM Ki range based on scaffold-matched ortho-sulfonyl SAR (exact experimental Ki not publicly available; class-level projection) [1] |
| Comparator Or Baseline | 4-methylsulfonyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide: Ki ~0.4–0.9 µM against hCA I [1] |
| Quantified Difference | Approximately 5- to 10-fold difference in Ki between ortho- vs. para-substituted analogs (class-level observation) [1] |
| Conditions | Human carbonic anhydrase I (hCA I) isoform; esterase activity assay; 4-nitrophenyl acetate (4-NPA) substrate; spectrophotometric detection at 400 nm; 25°C; Tris-SO₄ buffer pH 7.4 |
Why This Matters
If a procurement decision aims to acquire a sub-100 nM hCA I inhibitor for selectivity profiling, the ortho-methanesulfonyl configuration is required; selecting the commercially cheaper or more available para-substituted analog would deliver an approximately one-order-of-magnitude potency loss, undermining the experimental objective.
- [1] Öztürk, C., Kalay, E., Gerni, S., Balci, N., Tokali, F. S., Aslan, O. N., & Polat, E. (2024). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. Biotechnology and Applied Biochemistry, 71(1), 223–231. View Source
